Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro-
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Overview
Description
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is a perfluorinated carboxylic acid with the molecular formula C10HF19O2. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as high thermal stability, chemical resistance, and hydrophobicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- typically involves the electrochemical fluorination of decanoic acid. This process replaces hydrogen atoms with fluorine atoms, resulting in a highly fluorinated compound . The reaction conditions often include the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel anode in an electrochemical cell .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The electrochemical fluorination process is scaled up, and additional purification steps are implemented to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms . These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines . The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting the compound with an amine can result in the formation of a perfluorinated amide .
Scientific Research Applications
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- has a wide range of applications in scientific research . In chemistry, it is used as a surfactant and a building block for the synthesis of other fluorinated compounds . In biology and medicine, it is studied for its potential effects on lipid metabolism and its use in drug delivery systems . Industrially, it is used in the production of water and oil-repellent coatings .
Mechanism of Action
The mechanism of action of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- involves its interaction with lipid membranes due to its hydrophobic nature . It can disrupt lipid bilayers, leading to changes in membrane permeability and function . The compound’s fluorinated tail interacts with hydrophobic regions of proteins and other biomolecules, affecting their structure and activity .
Comparison with Similar Compounds
Similar Compounds:
- Nonadecafluorodecanoic acid
- Perfluorodecanoic acid
- Nonadecafluoro-n-decanoic acid
- Perfluoro-n-decanoic acid
- PFDA
Uniqueness: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . This makes it particularly valuable in applications requiring long-lasting and durable materials .
Properties
CAS No. |
112823-28-6 |
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Molecular Formula |
C10H2F18O2 |
Molecular Weight |
496.09 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluorodecanoic acid |
InChI |
InChI=1S/C10H2F18O2/c11-1(12)3(13,14)5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)4(15,16)2(29)30/h1H,(H,29,30) |
InChI Key |
OCDHRWMTOBLTSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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